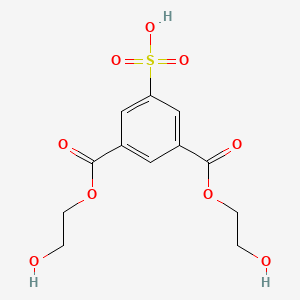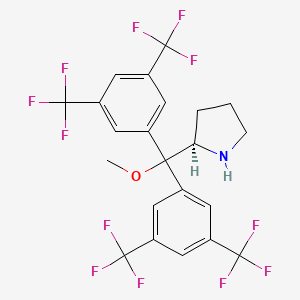
Cecropin A (1-8)-Melittin (1-18) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cecropin A (1-8)-Melittin (1-18) amide is a hybrid antimicrobial peptide derived from the N-terminal fragment of cecropin A and the N-terminal fragment of melittin. Cecropin A is isolated from the hemolymph of the Hyalophora cecropia moth, while melittin is a major component of bee venom. This hybrid peptide combines the potent antibacterial properties of both parent peptides, making it a promising candidate for antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cecropin A (1-8)-Melittin (1-18) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts, such as Escherichia coli, by inserting the gene encoding the hybrid peptide into the host genome .
Chemical Reactions Analysis
Types of Reactions
Cecropin A (1-8)-Melittin (1-18) amide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.
Common Reagents and Conditions
Peptide Bond Formation: Typically involves coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Oxidation: Can be achieved using reagents like hydrogen peroxide or performic acid.
Reduction: Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products formed from these reactions are typically the desired peptide sequences or modified peptides with specific functional groups introduced through oxidation or reduction reactions .
Scientific Research Applications
Cecropin A (1-8)-Melittin (1-18) amide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antimicrobial coatings and materials for medical devices and surfaces.
Mechanism of Action
Cecropin A (1-8)-Melittin (1-18) amide exerts its antimicrobial effects by disrupting bacterial cell membranes. The peptide inserts into the lipid bilayer, increasing membrane permeability and causing cell lysis. This mechanism involves the formation of pores or channels in the membrane, leading to the leakage of cellular contents and ultimately cell death. The peptide’s amphipathic nature, with both hydrophobic and hydrophilic regions, facilitates its interaction with the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
Cecropin A: A naturally occurring antimicrobial peptide with potent antibacterial activity.
Melittin: The main component of bee venom, known for its strong antimicrobial and cytolytic properties.
Magainin: An antimicrobial peptide isolated from the skin of the African clawed frog, Xenopus laevis.
Uniqueness
Cecropin A (1-8)-Melittin (1-18) amide is unique due to its hybrid nature, combining the beneficial properties of both cecropin A and melittin. This hybridization enhances its antimicrobial activity and selectivity while reducing cytotoxicity compared to its parent peptides. The peptide’s ability to retain activity in the presence of physiological salts and human serum further distinguishes it from other antimicrobial peptides .
Properties
Molecular Formula |
C136H233N33O29 |
|---|---|
Molecular Weight |
2794.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C136H233N33O29/c1-25-79(18)109(162-106(175)70-146-130(192)110(80(19)26-2)165-121(183)94(52-37-42-58-141)151-118(180)91(49-34-39-55-138)152-124(186)99(65-86-44-29-28-30-45-86)158-123(185)95(60-72(4)5)157-119(181)92(50-35-40-56-139)153-125(187)100(156-117(179)89(142)47-33-38-54-137)66-87-67-144-90-48-32-31-46-88(87)90)129(191)145-68-104(173)148-82(21)116(178)163-107(77(14)15)132(194)159-96(61-73(6)7)122(184)154-93(51-36-41-57-140)120(182)164-108(78(16)17)133(195)160-98(63-75(10)11)127(189)167-113(85(24)172)135(197)168-112(84(23)171)131(193)147-69-105(174)150-101(64-76(12)13)136(198)169-59-43-53-103(169)128(190)149-83(22)115(177)155-97(62-74(8)9)126(188)166-111(81(20)27-3)134(196)161-102(71-170)114(143)176/h28-32,44-46,48,67,72-85,89,91-103,107-113,144,170-172H,25-27,33-43,47,49-66,68-71,137-142H2,1-24H3,(H2,143,176)(H,145,191)(H,146,192)(H,147,193)(H,148,173)(H,149,190)(H,150,174)(H,151,180)(H,152,186)(H,153,187)(H,154,184)(H,155,177)(H,156,179)(H,157,181)(H,158,185)(H,159,194)(H,160,195)(H,161,196)(H,162,175)(H,163,178)(H,164,182)(H,165,183)(H,166,188)(H,167,189)(H,168,197)/t79-,80-,81-,82-,83-,84+,85+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,107-,108-,109-,110-,111-,112-,113-/m0/s1 |
InChI Key |
JERJUBLZDFRUBA-LRXDCVMYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)


![4,7-Dibromo-[1,2,5]oxadiazolo[3,4-c]pyridine](/img/structure/B12815077.png)




![2-(Hydrazonomethyl)-1H-benzo[d]imidazole](/img/structure/B12815118.png)


![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B12815135.png)
![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;pyrrolidine-2-carboxylic acid](/img/structure/B12815143.png)

